2-Amino-4-(1,5-dimethyl-1H-pyrazol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-Amino-4-(1,5-dimethyl-1H-pyrazol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure with a pyrazole ring, which is known for its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1,5-dimethyl-1H-pyrazol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde with 2-amino-4,4-dimethyl-2-cyclohexen-1-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization and nitrile formation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(1,5-dimethyl-1H-pyrazol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromene derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxo-chromene derivatives.
Reduction: Reduced chromene derivatives.
Substitution: Substituted chromene derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-4-(1,5-dimethyl-1H-pyrazol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1H-pyrazol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Lacks the 1,5-dimethyl substitution on the pyrazole ring.
2-Amino-4-(1,5-dimethyl-1H-pyrazol-3-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Lacks the 7,7-dimethyl substitution on the chromene ring.
Uniqueness
The presence of both the 1,5-dimethyl substitution on the pyrazole ring and the 7,7-dimethyl substitution on the chromene ring makes 2-Amino-4-(1,5-dimethyl-1H-pyrazol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile unique. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C17H20N4O2 |
---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
2-amino-4-(1,5-dimethylpyrazol-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H20N4O2/c1-9-5-11(20-21(9)4)14-10(8-18)16(19)23-13-7-17(2,3)6-12(22)15(13)14/h5,14H,6-7,19H2,1-4H3 |
InChI Key |
AIOMMNAPGRRBES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N |
Origin of Product |
United States |
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